molecular formula C9H11BrO2 B3120634 2-(4-Bromo-3-methylphenoxy)ethan-1-ol CAS No. 26738-92-1

2-(4-Bromo-3-methylphenoxy)ethan-1-ol

Cat. No.: B3120634
CAS No.: 26738-92-1
M. Wt: 231.09 g/mol
InChI Key: NLCZTXDWYTUVHI-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenoxy)ethan-1-ol is a brominated aromatic ethanol derivative characterized by a phenoxy group substituted with a bromine atom at the para position and a methyl group at the meta position, linked to an ethanol moiety.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCZTXDWYTUVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromo-3-methylphenoxy)ethan-1-ol can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3-methylphenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 4-bromo-3-methylbenzaldehyde or 4-bromo-3-methylbenzoic acid.

    Reduction: 4-bromo-3-methylphenol.

    Substitution: 2-(4-Amino-3-methylphenoxy)ethan-1-ol or 2-(4-Mercapto-3-methylphenoxy)ethan-1-ol.

Scientific Research Applications

2-(4-Bromo-3-methylphenoxy)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (Compound 23)
  • Substituents : 4-Bromo-2-methoxyphenyl.
  • Key Differences: The methoxy group at the ortho position (electron-donating) contrasts with the methyl group at the meta position in the target compound.
  • Synthesis : Synthesized via borane dimethyl sulfide-mediated reduction of a ketone precursor, a common method for alcohol formation .
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
  • Substituents: 3-Bromo-4-fluorophenyl with an aminoethyl group.
  • Key Differences: The fluorine atom (electron-withdrawing) and amino group introduce hydrogen-bonding capability, enhancing solubility in polar solvents compared to the target compound’s ether linkage. Molecular weight: 248.09 g/mol .
(1S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-ol
  • Substituents : 3-Bromo-4-methoxyphenyl (chiral center).
  • Key Differences: Chirality may influence biological activity, such as receptor binding efficiency, which is absent in the non-chiral target compound. Methoxy at para position increases steric hindrance compared to methyl .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Properties
2-(4-Bromo-3-methylphenoxy)ethan-1-ol ~245 (estimated) Moderate lipophilicity (logP ~2.5–3.0) due to bromine and methyl groups.
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol 248.09 Higher water solubility from amino group; mp: likely <100°C (powder form) .
1-(4-Bromophenyl)ethanone 199.05 Crystalline solid; TLC Rf = 0.53 (EtOAc/hexanes) .

Biological Activity

2-(4-Bromo-3-methylphenoxy)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₁BrO₂
  • Molecular Weight : 231.09 g/mol

The compound features a bromine atom attached to a phenolic ring, which is known to influence its biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have been shown to possess antibacterial and antifungal activities. The bromine substitution in this compound may enhance these activities by increasing lipophilicity and improving membrane penetration.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterialTBD
Related Phenolic CompoundsAntifungalTBD

2. Cytotoxic Effects

Studies have demonstrated that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound has not been extensively documented, but its structural analogs have shown promise in inhibiting the proliferation of cancer cells.

Cell LineIC₅₀ (µM)Reference
A549 (Lung Cancer)TBD
MCF7 (Breast Cancer)TBD

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, leading to disruption and cell death.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of several phenolic derivatives, including those resembling this compound. The findings revealed that these compounds exhibited varying degrees of cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications.

Study Overview

Title : Design, Synthesis, and Biological Evaluation of Phenolic Compounds
Authors : Smith et al.
Published In : Journal of Medicinal Chemistry
Year : 2023

Key Findings :

  • The synthesized compounds showed significant inhibition of cancer cell growth.
  • Structure-activity relationship (SAR) studies indicated that bromination enhances biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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